

# An In-depth Technical Guide to p-Cresol

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## Compound of Interest

Compound Name: 4-Benzylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-cresol (4-methylphenol), a phenolic compound of significant interest due to its dual role as a metabolic byproduct and a modulator of key biological pathways. This document details its physicochemical properties, synthesis, and multifaceted biological activities, with a focus on experimental methodologies and signaling cascades relevant to researchers in the fields of toxicology, pharmacology, and drug development.

## Physicochemical Properties

p-Cresol is a volatile organic compound with a distinct odor. Its key physicochemical characteristics are summarized below, providing essential data for experimental design and computational modeling.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O	[1][2][3]
Molecular Weight	108.14 g/mol	[1][2][3]
CAS Number	106-44-5	[1][3]
Appearance	Colorless to yellowish solid with a tar-like odor	[3][4]
Melting Point	33 °C (91.4 °F)	[2]
Boiling Point	202 °C (395.6 °F)	[2]
Density	1.034 g/cm <sup>3</sup>	[2]
Vapor Pressure	0.975 mmHg @ 20°C	[2]
Flash Point	85 °C (185 °F)	[2]
Solubility	Sparingly soluble in water (1.9 g/100 ml at 20-25 °C); soluble in ethanol, ether, and strongly alkaline water.	[4][5]
Log P	1.94	[2]

## Synthesis and Production

The industrial production of p-cresol is achieved through several synthetic routes. Understanding these methods is crucial for sourcing and for the development of novel production pathways.

### 2.1. Established Industrial Processes

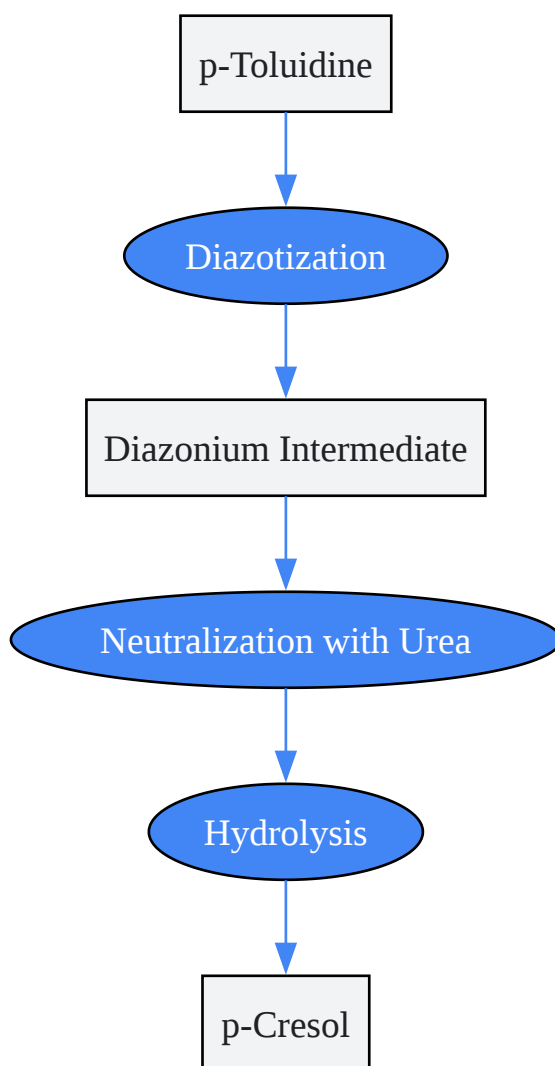
Historically, a significant portion of the world's cresol supply has been obtained from the fractional distillation of coal tar.[4] Modern chemical synthesis provides purer products and greater control over the isomeric distribution.

Synthesis Method	Description	Key Features
Sulfonation-Alkali Fusion	This process involves the sulfonation of toluene to produce toluene-p-sulfonic acid, followed by direct alkali fusion with sodium hydroxide. The resulting sodium cresolate is then acidified to yield p-cresol.[6]	A traditional method that can be optimized to reduce reaction time and increase yield.[6]
Alkylation of Phenol	Phenol is alkylated with methanol over a solid acid catalyst, such as certain zeolites (e.g., HZSM-5, BETA, HMCM-22) or metal oxides.[7][8]	This method allows for the selective synthesis of p-cresol, with the product distribution influenced by the catalyst and reaction conditions.[7][8]
Hydrolysis of Chlorotoluenes	The hydrolysis of the corresponding chlorotoluene isomer can also produce cresols.[4]	A common production route for cresols.[4]
From Cumene	A multi-step process starting with the nitration of cumene, followed by reduction, diazotization, and hydrolysis.[9]	A sequential flow synthesis approach has been developed for this route.[9]

## 2.2. Experimental Synthesis Protocol: Diazotization-Hydrolysis of p-Toluidine

A continuous-flow method has been developed for the safe and efficient synthesis of p-cresol from p-toluidine.[9]

### Workflow for Continuous-Flow Synthesis of p-Cresol



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Caption: Continuous-flow synthesis of p-cresol.

Methodology:

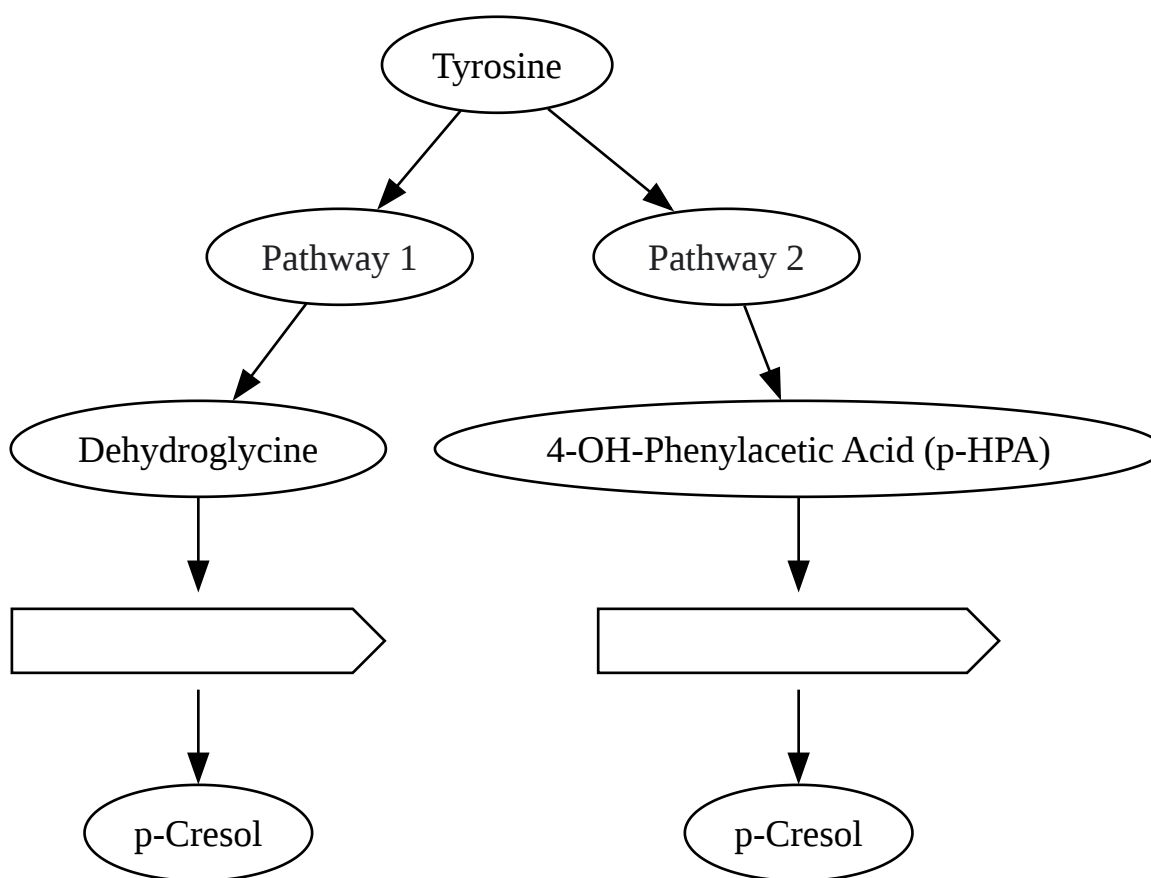
- Diazotization: The starting material, p-toluidine, is subjected to diazotization to form a diazonium intermediate.[9]
- Neutralization: The diazonium salt is then neutralized with urea.[9]
- Hydrolysis: Subsequent hydrolysis of the intermediate yields the final product, p-cresol.[9]  
This continuous-flow approach is advantageous as it avoids the accumulation of potentially explosive diazonium salts, enhancing the safety of the process.[9]

## Biological and Biochemical Activities

p-Cresol is not merely an environmental compound but also an endogenously produced metabolite with a wide range of biological effects. It is primarily produced by the gut microbiota from the metabolism of aromatic amino acids like tyrosine and phenylalanine.[10][11]

### 3.1. Biosynthesis of p-Cresol

Microorganisms in the gut employ two main pathways for the synthesis of p-cresol from tyrosine.[12][13]



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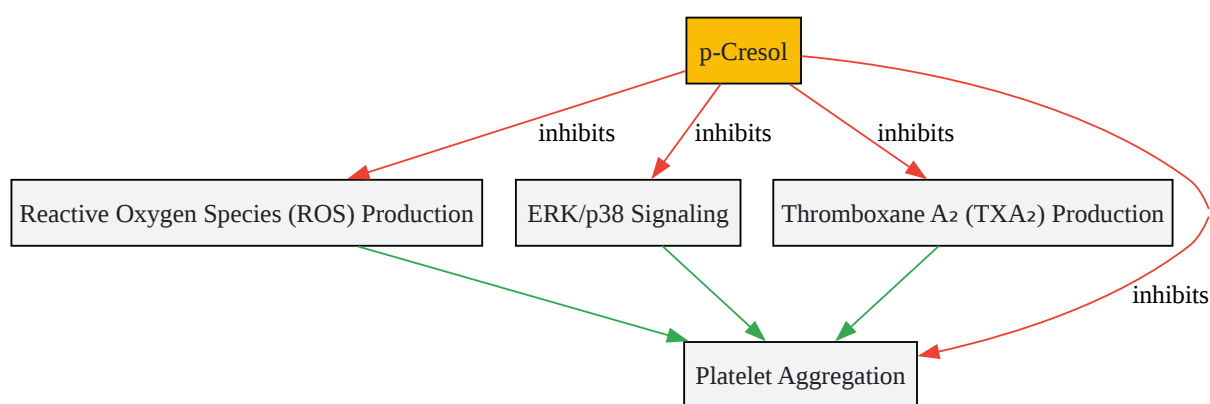
Caption: Absorption, distribution, metabolism, and excretion (ADME) of p-cresol.

### 3.3. Signaling Pathways and Toxic Effects

p-Cresol and its metabolites, particularly pCS, are recognized as uremic toxins that can exert a range of detrimental effects on various organ systems. [10][14][15] 3.3.1. Induction of Oxidative Stress

p-Cresol has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. [15][16] This is a key mechanism underlying its toxicity.

### Signaling Pathway of p-Cresol-Induced Platelet Inhibition



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Caption: p-Cresol's inhibitory effect on platelet aggregation.

### 3.3.2. Neurotoxicity

Emerging evidence suggests a role for p-cresol and its metabolites in central nervous system (CNS) dysfunctions. [17] The proposed neurotoxic mechanisms include:

- Oxidative Stress: Increased ROS and depletion of glutathione. [17]\* Mitochondrial Dysfunction: Impairment of the Krebs cycle and energy imbalance. [17]\* Neuroinflammation: Activation of inflammatory signaling pathways. [17]\* Synaptic Alterations: Reduced synaptic density and impaired expression of key synaptic proteins. [17]\* Neurotransmitter Metabolism Dysfunction: Alterations in dopamine and serotonin pathways. [17]
- ### 3.3.3. Cardiovascular Effects

p-Cresol may contribute to atherosclerosis and thrombosis. [15] It has been shown to inhibit platelet aggregation by suppressing the formation of thromboxane A<sub>2</sub> and prostaglandin D<sub>2</sub>, as well as inhibiting ROS production and ERK/p38 phosphorylation in platelets. [14] 3.3.4.

#### Enzyme Inhibition

p-Cresol is a potent competitive inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9. [18] This can lead to clinically significant drug-drug interactions. For example, it can inhibit the glucuronidation of mycophenolic acid, a common immunosuppressant, potentially leading to its toxic accumulation. [18]

## Conclusion

p-Cresol is a multifaceted molecule with significant implications for human health and disease. Its role as a uremic toxin, particularly in the context of chronic kidney disease, is well-documented, with its toxicity mediated through the induction of oxidative stress, inflammation, and inhibition of key metabolic enzymes. A thorough understanding of its physicochemical properties, synthesis, and complex biological activities is essential for researchers and clinicians working to mitigate its harmful effects and for professionals in drug development who must consider its potential for drug interactions. Further research into the precise molecular mechanisms of p-cresol's action will be critical for developing targeted therapeutic strategies.

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